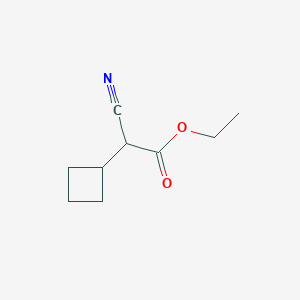

Ethyl2-cyano-2-cyclobutylacetate

Description

Ethyl 2-cyano-2-cyclobutylacetate (C9H13NO2) is a cyanoester featuring a cyclobutyl substituent at the α-carbon position. The cyclobutyl group introduces steric strain and unique electronic effects, distinguishing it from analogs with linear or aromatic substituents.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 2-cyano-2-cyclobutylacetate |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-5H2,1H3 |

InChI Key |

IFZOQVIIABLAQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclobutanone + Triethyl phosphonoacetate | NaH, THF, 0 °C to RT, 2 h | ~70 | Formation of ethyl 2-cyclobutylideneacetate |

| Hydrolysis of ester | LiOH·H2O, THF/water/methanol, 20 °C, 16 h | 62 | Conversion to cyclobutylideneacetic acid |

| Acidification and extraction | Acidify with citric acid, extract with ethyl acetate | - | Isolation of acid intermediate |

| Cyano group introduction | Michael addition or nucleophilic substitution | Variable | Requires cyanide source or cyano-containing reagent |

| Coupling with activated esters | 2,4,6-Trichlorobenzoyl chloride, DIPEA, DCM, 0 °C to RT | 94 | Used for related cyano ester syntheses |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra provide detailed insights into the chemical environment of the protons and carbons in the cyclobutyl and ester moieties.

Mass Spectrometry (MS): Molecular ion peaks confirm the molecular weight and purity of the synthesized compounds.

Chromatography: Flash chromatography and column chromatography are essential for purification, often using ethyl acetate/hexane mixtures as eluents.

Research Findings and Considerations

The preparation of ethyl 2-cyano-2-cyclobutylacetate involves multi-step synthesis starting from cyclobutanone, with critical control of reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.

The cyano group introduction is a key step that may require specialized reagents or conditions to avoid side reactions and racemization.

Hydrolysis and subsequent functional group transformations must be carefully monitored by thin-layer chromatography and NMR to ensure complete conversion.

Literature indicates the potential for side reactions, including ring isomerization or cleavage in cyclobutyl systems, which necessitates mild reaction conditions and careful purification.

Chemical Reactions Analysis

Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

Ethyl 2-cyano-2-cyclobutylacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The pathways involved can vary widely depending on the target and the specific biological context .

Comparison with Similar Compounds

Structural and Functional Analog Overview

The table below compares key properties of ethyl 2-cyano-2-cyclobutylacetate with three analogs:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Ethyl 2-cyano-2-cyclobutylacetate | Cyclobutyl | C9H13NO2 | 183.21 | Strained cyclobutyl ring enhances reactivity; moderate polarity. |

| Ethyl 2-cyano-2-phenylbutanoate | Phenyl | C11H11NO2 | 189.21 | Aromatic ring stabilizes intermediates; higher lipophilicity (LogP ~2.5) |

| Ethyl 2-chloro-2-cyanoacetate | Chlorine | C5H6ClNO2 | 147.56 | Electron-withdrawing Cl increases electrophilicity; lower steric hindrance |

| Ethyl (2-cyanophenyl)acetate | 2-Cyanophenyl | C11H11NO2 | 189.21 | Cyanophenyl group enables conjugation; used in polymer synthesis |

Key Comparative Findings

This is supported by studies on strained carbocycles in ester derivatives . Ethyl 2-chloro-2-cyanoacetate () exhibits higher electrophilicity due to the electron-withdrawing Cl, making it more reactive toward nucleophiles (e.g., amines or alcohols) . Ethyl 2-cyano-2-phenylbutanoate () benefits from resonance stabilization of the phenyl group, which may slow hydrolysis compared to the cyclobutyl variant.

Physical Properties The cyclobutyl derivative likely has lower solubility in polar solvents compared to the chloro analog due to reduced polarity. The cyanophenyl analog () shows higher thermal stability, attributed to extended π-conjugation, whereas the cyclobutyl variant may decompose at lower temperatures due to ring strain.

Applications

- Cyclobutyl derivatives are explored in medicinal chemistry for their ability to mimic bioactive conformations. For example, cyclobutane rings are used in protease inhibitors .

- Chloro analogs () are employed in peptide synthesis as activating agents, leveraging their high reactivity .

- Phenyl derivatives () are common intermediates in drug synthesis (e.g., NSAIDs) due to their stability and ease of functionalization.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-2-cyclobutylacetate, and how can reaction conditions be optimized for yield?

The compound can be synthesized via nucleophilic substitution of ethyl cyanoacetate with cyclobutyl halides (e.g., cyclobutyl bromide) under alkaline conditions. Catalytic bases like triethylamine or DBU enhance reactivity, while polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility. Temperature optimization (typically 60–80°C) and slow addition of reagents minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-cyano-2-cyclobutylacetate, and how are spectral contradictions resolved?

- NMR : - and -NMR identify the ester carbonyl (δ ~165–170 ppm), cyano group (δ ~115–120 ppm in ), and cyclobutyl protons (complex splitting due to ring strain).

- IR : Strong absorbance at ~2250 cm (C≡N) and ~1740 cm (C=O). Contradictions in cyclobutyl proton assignments arise from ring strain-induced coupling; 2D NMR (COSY, HSQC) resolves overlaps. X-ray crystallography provides definitive structural confirmation .

Q. What are the key physical properties (e.g., solubility, stability) influencing its use in organic reactions?

The compound is a low-viscosity liquid (predicted density ~1.1 g/cm) with moderate solubility in polar solvents (acetone, DCM) and limited solubility in water. Stability studies indicate degradation under strong acids/bases due to ester hydrolysis. Storage at -20°C under inert gas (N) prevents moisture-induced decomposition .

Advanced Research Questions

Q. How does the cyclobutyl ring strain influence the reactivity of Ethyl 2-cyano-2-cyclobutylacetate in nucleophilic addition reactions compared to cyclohexyl analogs?

Cyclobutyl’s 90° bond angles increase ring strain (~26 kcal/mol), making the α-carbon more electrophilic. This enhances reactivity in Michael additions or Grignard reactions compared to less-strained cyclohexyl analogs. Kinetic studies show faster adduct formation but potential for ring-opening side reactions under high-energy conditions (e.g., elevated temperatures) .

Q. What role does the cyano group play in stabilizing intermediates during catalytic asymmetric syntheses?

The electron-withdrawing cyano group stabilizes enolate intermediates, enabling stereocontrol in asymmetric alkylation or aldol reactions. Chiral catalysts (e.g., Cinchona alkaloids) induce enantioselectivity, with reported enantiomeric excess (ee) >85% in model reactions. Computational modeling (DFT) confirms transition-state stabilization via H-bonding between the cyano group and catalyst .

Q. How can contradictory data in enzyme inhibition studies involving this compound be systematically addressed?

Discrepancies in IC values may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Methodological solutions include:

- Standardizing buffer systems (e.g., Tris-HCl at pH 7.4).

- Using isothermal titration calorimetry (ITC) to validate binding kinetics.

- Cross-validating results with CRISPR-edited enzyme variants to exclude off-target effects .

Q. What computational methods are suitable for predicting the electronic effects of the cyano and cyclobutyl groups on the ester's stability and reactivity?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility of the cyclobutyl ring.

- QSPR Models : Corrogate substituent effects (e.g., Hammett σ constants) with experimental rate constants .

Q. Which strategies mitigate racemization during peptide coupling reactions using Ethyl 2-cyano-2-cyclobutylacetate derivatives?

- Use coupling agents (e.g., HATU) with non-basic additives (HOAt) to minimize base-induced racemization.

- Conduct reactions at low temperatures (-20°C) in aprotic solvents (DMA).

- Monitor enantiopurity via chiral HPLC with amylose-based columns .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID00286342) to ensure consistency .

- Advanced Synthesis : For scale-up, continuous flow reactors reduce exothermic risks and improve yield reproducibility .

- Ethical Compliance : Adhere to EPA/NIST guidelines for waste disposal and toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.